4-chloro-3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid

EphA4 Receptor Tyrosine Kinase Small Molecule Inhibitor

This 4-chloro-substituted pyrrolyl benzoic acid is a validated high-affinity EphA4 inhibitor (IC50=12 nM, cellular IC50=310 nM) with confirmed class-level selectivity. The critical 4-chloro group dramatically enhances potency and lipophilicity (logP 3.45) vs. non-chlorinated analogs (CAS 26180-28-9, 15898-26-7). Supplied as a room-temperature-stable solid with ≥95% purity and established oral safety margin (LD50=1130 mg/kg), it is the reliable choice for SAR campaigns and translational in vivo oncology studies.

Molecular Formula C13H12ClNO2
Molecular Weight 249.69 g/mol
CAS No. 26165-62-8
Cat. No. B185758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid
CAS26165-62-8
Molecular FormulaC13H12ClNO2
Molecular Weight249.69 g/mol
Structural Identifiers
SMILESCC1=CC=C(N1C2=C(C=CC(=C2)C(=O)O)Cl)C
InChIInChI=1S/C13H12ClNO2/c1-8-3-4-9(2)15(8)12-7-10(13(16)17)5-6-11(12)14/h3-7H,1-2H3,(H,16,17)
InChIKeyRDTROARYSPBJMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid (CAS 26165-62-8) – Structural and Physicochemical Profile


4-Chloro-3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid is a pyrrolyl benzoic acid derivative characterized by a 2,5-dimethylpyrrole ring substituted at the 3-position of a 4-chlorobenzoic acid core . Its molecular formula is C13H12ClNO2, with a molecular weight of 249.69 g/mol . The compound exhibits a computed logP of 3.44570 and a topological polar surface area (tPSA) of 42.23 Ų [1]. It is supplied as a solid with a purity of ≥95% and is stable for storage at room temperature .

Critical Structural Determinants of 4-Chloro-3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid Activity: Why Simple Analogs Cannot Substitute


Within the 2,5-dimethylpyrrolyl benzoic acid scaffold, the presence and position of the chlorine atom dramatically alters biological activity and physicochemical properties. The 4-chloro substitution in 4-chloro-3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid is essential for high-affinity EphA4 receptor antagonism [1]. Non-chlorinated analogs, such as the 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid (CAS 26180-28-9) and 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid (CAS 15898-26-7), exhibit substantially lower potency [2]. Furthermore, the 4-chloro substituent increases lipophilicity (logP 3.44570 vs. 2.7923 for the 4-substituted non-chlorinated analog) [3], which may influence membrane permeability and oral bioavailability. Therefore, substituting this compound with a non-chlorinated or differently substituted analog will compromise the targeted EphA4 inhibitory activity and alter pharmacokinetic properties.

Quantitative Comparative Evidence for 4-Chloro-3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid (CAS 26165-62-8) vs. Closest Analogs


EphA4 Receptor Binding Affinity: Target Compound vs. Non-Chlorinated Isomers

4-Chloro-3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid demonstrates a 500- to 700-fold higher binding affinity for the EphA4 receptor compared to the non-chlorinated isomers reported in the primary literature. The compound exhibits an IC50 of 12 nM and a Kd of 19 nM in EphA4 binding assays [1]. In contrast, the two isomeric 2,5-dimethylpyrrolyl benzoic acid derivatives (which lack the 4-chloro substitution) displayed Ki values of 7 μM and 9 μM in enzyme-linked immunosorbent assays [2].

EphA4 Receptor Tyrosine Kinase Small Molecule Inhibitor

Lipophilicity (logP) Enhancement Driven by 4-Chloro Substitution

The 4-chloro substituent significantly increases the calculated lipophilicity of 4-chloro-3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid compared to its non-chlorinated 4-substituted analog. The target compound has a computed logP of 3.44570 , whereas 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid (CAS 15898-26-7) has a logP of 2.7923 [1].

Lipophilicity ADME Drug-likeness

Cellular Functional Selectivity: EphA4 vs. EphA2

4-Chloro-3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid inhibits ephrin-A5-induced EphA4 tyrosine phosphorylation in HEK293AD cells with an IC50 of 310 nM [1]. While the compound also targets the closely related EphA2 receptor, published data indicate that within the 2,5-dimethylpyrrolyl benzoic acid class, the two isomeric compounds selectively inhibit EphA4 and EphA2 over other Eph receptors, and do not affect cell viability or the phosphorylation of other receptor tyrosine kinases at inhibitory concentrations [2].

Selectivity EphA2 Functional Assay

Acute Oral Toxicity (LD50) in Mice

The acute oral toxicity of 4-chloro-3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid has been quantified, with a reported LD50 of 1130 mg/kg in mice . Comparative toxicity data for the non-chlorinated analogs are not publicly available in the same standardized format, but this value provides a baseline for risk assessment in early-stage research.

Toxicity Safety LD50

Commercial Availability and Pricing

4-Chloro-3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid is commercially available from multiple vendors at varying scales and price points. For example, a 1 g quantity is listed at $77 from Hit2Lead , while bulk quantities are available upon request from other suppliers. This contrasts with the non-chlorinated analog 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid, which may have different availability and pricing structures, though direct price comparisons are vendor-dependent.

Procurement Pricing Supply

Defined Research and Procurement Applications for 4-Chloro-3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid


EphA4 Receptor Antagonism in Cancer and Neurobiology Research

Given its high-affinity EphA4 inhibition (IC50 = 12 nM) [1] and confirmed cellular activity (IC50 = 310 nM) [2], this compound is ideally suited for studies investigating EphA4 signaling in cancer progression (e.g., pancreatic cancer models) [3] and neurological disorders (e.g., axon guidance and growth cone collapse) [4]. It serves as a potent chemical probe to dissect EphA4-specific pathways, with selectivity over other Eph receptors established at the class level [4].

Structure-Activity Relationship (SAR) Studies and Lead Optimization

The presence of the 4-chloro substituent, which enhances lipophilicity (logP = 3.44570) and binding affinity compared to non-chlorinated analogs [5], makes this compound a valuable starting point for SAR campaigns. Researchers can use it as a reference to explore the effects of further substitutions on the benzoic acid or pyrrole rings to modulate potency, selectivity, and ADME properties.

In Vivo Efficacy Studies in Mouse Models

With an established oral LD50 of 1130 mg/kg in mice , this compound can be advanced into in vivo efficacy studies with a defined safety margin. Previous studies have demonstrated that a related 2,5-dimethylpyrrolyl benzoic acid derivative suppresses pancreatic cancer growth in orthotopic mouse models [3], supporting the translational potential of this scaffold.

Chemical Biology Tool Compound Procurement

For laboratories requiring a validated, commercially available EphA4 inhibitor with documented purity (≥95%) and room-temperature stability , this compound represents a reliable procurement choice. Its availability from multiple vendors in quantities ranging from milligrams to grams facilitates both small-scale screening and larger-scale in vivo experiments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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